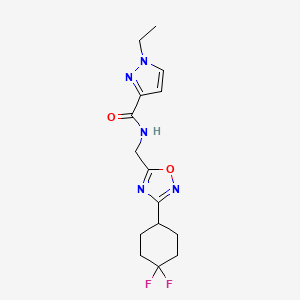

![molecular formula C14H20N4O4S B2821553 1-甲基-N-(8-(甲磺酰基)-8-氮代双环[3.2.1]辛-3-基)-6-氧代-1,6-二氢吡啶并[3,4-d]嘧啶-3-甲酰胺 CAS No. 2034558-85-3](/img/structure/B2821553.png)

1-甲基-N-(8-(甲磺酰基)-8-氮代双环[3.2.1]辛-3-基)-6-氧代-1,6-二氢吡啶并[3,4-d]嘧啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

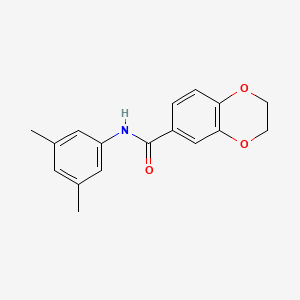

The compound is a complex organic molecule that contains several functional groups, including a methylsulfonyl group, an azabicyclo[3.2.1]octane ring, and a dihydropyridazine ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the azabicyclo[3.2.1]octane ring and the attachment of the methylsulfonyl and dihydropyridazine groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a bicyclic structure (azabicyclo[3.2.1]octane), which consists of two fused rings with a nitrogen atom incorporated into one of the rings . Additionally, it contains a dihydropyridazine ring, which is a six-membered ring with two nitrogen atoms and a double bond .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the azabicyclo[3.2.1]octane ring might undergo reactions typical of cyclic amines, while the dihydropyridazine ring might participate in reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the azabicyclo[3.2.1]octane ring might influence its shape and reactivity, while the dihydropyridazine ring might affect its electronic properties .科学研究应用

合成与药理应用

化学化合物1-甲基-N-(8-(甲基磺酰基)-8-氮杂双环[3.2.1]辛烷-3-基)-6-氧代-1,6-二氢哒嗪-3-甲酰胺,由于其复杂的结构,可能与具有重要药理应用的各种合成化合物有关。例如,由类似结构合成的衍生物已显示出对血清素-3 (5-HT3) 受体的有效拮抗活性。此类化合物已被评估其预防顺铂引起的呕吐的潜力,展示了这些化学结构在开发止吐治疗中的相关性。构效关系突出了特定取代基在增强药理活性方面的重要性 (Kawakita 等人,1992)。

生物医学分析中的保护作用

在科学研究的另一个方面,相关的化学结构已证明对某些药物的降解具有保护作用。例如,研究血液蛋白质对磺酰脲结构格列齐特稳定性的影响,发现人血清蛋白可以显着防止阴离子诱导的降解。这一见解对于了解药物在生物系统中的稳定性和有效性至关重要 (小林等人,1986)。

化学合成技术

化学合成方法的研究,例如磺酰亚胺的 N-单酰化,也具有相关性。这些方法通过允许逐步功能化来深入了解生产具有潜在药用价值的化合物,这对于微调药物化学中化合物的性质至关重要 (陈,2016)。

抗菌化合物开发

此外,合成新的含磺酰基部分的杂环化合物以用于抗菌目的反映了在开发新疗法中使用类似结构的应用。这些化合物用作抗菌剂的多功能性突出了此类化学结构在解决各种微生物耐药性挑战中的重要性 (达维什等人,2014)。

安全和危害

未来方向

作用机制

Target of Action

The primary targets of this compound are the Janus kinase (JAK) and Tyrosine kinase 2 (TYK2). These kinases play a crucial role in the signaling pathways of many pro-inflammatory cytokines .

Mode of Action

The compound acts as a dual inhibitor for JAK1 and TYK2. By inhibiting these kinases, it disrupts the signaling pathways of pro-inflammatory cytokines, leading to a reduction in inflammation .

Biochemical Pathways

The compound affects the JAK/Signal transducer and activator of transcription (STAT) pathway. JAK1 is important for the γ-common chain cytokines, interleukin (IL)-6, and type-I interferon (IFN) family, while TYK2, in addition to type-I IFN signaling, also plays a role in IL-23 and IL-12 signaling .

Result of Action

The inhibition of JAK1 and TYK2 leads to a disruption in the signaling of pro-inflammatory cytokines. This results in a reduction of inflammation, which can be beneficial in the treatment of autoimmune diseases .

属性

IUPAC Name |

1-methyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4S/c1-17-13(19)6-5-12(16-17)14(20)15-9-7-10-3-4-11(8-9)18(10)23(2,21)22/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKECEEHMJGCREL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[3-(4-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2821475.png)

![2-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile](/img/structure/B2821477.png)

![1-(3,5-Dimethylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone](/img/structure/B2821479.png)

![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2821482.png)

![(E)-2-amino-1-((thiophen-2-ylmethylene)amino)-N-(p-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2821490.png)

![[5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-yl]methanol](/img/structure/B2821492.png)